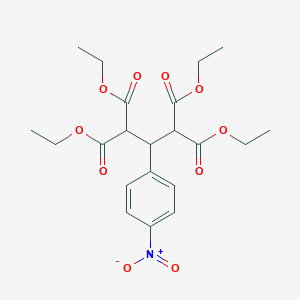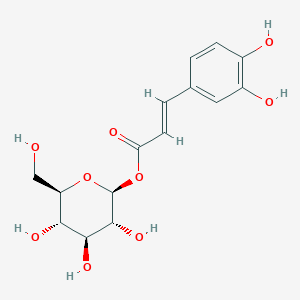
6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid
Vue d'ensemble
Description
“6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid” is a complex organic compound. It contains a methoxyphenyl group, which is a phenol with a methoxy group in the para position . The “4,6-dioxohexanoic acid” part suggests it contains a six-carbon chain with two carbonyl (C=O) groups and a carboxylic acid (COOH) group.
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the methoxyphenyl group and the dioxohexanoic acid chain in the molecule. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, carboxylic acids like the dioxohexanoic acid part of the molecule can react with bases, active metals, and other compounds . The methoxyphenyl group could also participate in reactions .Applications De Recherche Scientifique
Green Synthesis Methods : Zolfigol et al. (2013) developed a green, efficient method for preparing pyranopyrazoles, highlighting the role of similar compounds in environmentally friendly organic synthesis (Zolfigol et al., 2013).
Liquid Crystalline Properties : Thaker et al. (2012) synthesized mesogenic homologous series with similar compounds, contributing to the understanding of liquid crystalline materials (Thaker et al., 2012).
Heterogeneous Catalysis : Moosavi‐Zare et al. (2013) applied disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyranopyrazoles, illustrating the use of related compounds in catalysis (Moosavi‐Zare et al., 2013).
Photoreactivity Studies : Álvaro et al. (1987) explored the photoreactivity of esters, providing insights into photochemical processes of similar compounds (Álvaro et al., 1987).
Building Blocks in Synthesis : Fischer et al. (2014) demonstrated the use of silacyclohexanones in multistep syntheses, indicating the versatility of similar compounds as building blocks (Fischer et al., 2014).
Intramolecular Reactions : Wolfe et al. (1992) studied the intramolecular reactions of a quinone propionic amide, providing knowledge relevant to the chemistry of similar compounds (Wolfe et al., 1992).
Redox Systems : Tsuji et al. (1999) developed a sterically protecting group for a diphosphene redox system, showing the application in redox chemistry of related compounds (Tsuji et al., 1999).
Pharmaceutical Intermediate Synthesis : Ma (2000) reported the synthesis of a pharmaceutical intermediate, highlighting the importance of related compounds in pharmaceutical manufacturing (Ma, 2000).
DNA Binding Evaluation : Milanese et al. (2011) evaluated the DNA binding of naphthoic retinoid, underscoring the biological significance of related compounds (Milanese et al., 2011).
Lipoxygenase Inhibitors Synthesis : Aziz‐ur‐Rehman et al. (2016) synthesized lipoxygenase inhibitors, showing the therapeutic potential of compounds in this chemical class (Aziz‐ur‐Rehman et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-4,6-dioxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-18-11-5-2-9(3-6-11)12(15)8-10(14)4-7-13(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGALNQCDTCUKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562001 | |
| Record name | 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid | |
CAS RN |
119600-38-3 | |
| Record name | 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)
![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)

![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)





![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)


